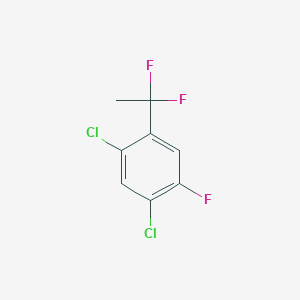

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

CAS No.: 1138444-97-9

Cat. No.: VC2648903

Molecular Formula: C8H5Cl2F3

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138444-97-9 |

|---|---|

| Molecular Formula | C8H5Cl2F3 |

| Molecular Weight | 229.02 g/mol |

| IUPAC Name | 1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene |

| Standard InChI | InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 |

| Standard InChI Key | HQGKIBKSWQSHAD-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F |

| Canonical SMILES | CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F |

Introduction

Chemical Identity and Physical Properties

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene is characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 5, a 1,1-difluoroethyl group at position 2, and a fluorine atom at position 4. The compound exists as a fine powder at room temperature and displays properties typical of halogenated aromatic compounds.

Basic Chemical Data

The compound is registered with CAS number 1138444-97-9 and has the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2F3 |

| Molecular Weight | 229.02 g/mol |

| IUPAC Name | 1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene |

| Standard InChI | InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 |

| Standard InChIKey | HQGKIBKSWQSHAD-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F |

| Canonical SMILES | CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F |

| PubChem Compound ID | 45790670 |

Table 1: Chemical Identification and Properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Structural Characteristics

The structure of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene features several key elements that contribute to its chemical behavior:

-

Three halogen substituents (two chlorine atoms and one fluorine atom) directly attached to the benzene ring

-

A 1,1-difluoroethyl group containing two additional fluorine atoms

-

Asymmetric substitution pattern creating unique reactivity sites

This arrangement of substituents results in an electron-deficient aromatic system with distinct electronic properties, making it valuable for specific chemical transformations and applications in synthesis.

| Hazard Statements | Precautionary Measures |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed |

Table 2: Hazard Statements and Recommended Precautionary Measures

Structural Comparison with Related Compounds

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene belongs to a family of halogenated benzenes with diverse substitution patterns. Comparing its structure with related compounds provides valuable insights into structure-property relationships.

Comparative Analysis of Related Halogenated Benzenes

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | 1138444-97-9 | C8H5Cl2F3 | 229.02 | Contains 1,1-difluoroethyl group |

| 1-(Dichloromethyl)-4-fluorobenzene | 456-19-9 | C7H5Cl2F | 179.02 | Contains dichloromethyl instead of difluoroethyl |

| 1,5-dichloro-2-ethynyl-4-fluorobenzene | 2353948-12-4 | C8H3Cl2F | 189.02 | Contains ethynyl instead of difluoroethyl |

| 1,5-Dichloro-2,4-difluorobenzene | 2253-30-7 | C6H2Cl2F2 | 182.98 | Lacks the alkyl substituent |

| 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene | 1182247-58-0 | C7H4Cl3F | 213.5 | Contains chloromethyl group |

Table 3: Structural Comparison of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene with Related Compounds

Structure-Property Relationships

The substitution pattern significantly influences the chemical and physical properties of these compounds:

-

The presence of the 1,1-difluoroethyl group in our compound of interest likely enhances its metabolic stability compared to compounds with non-fluorinated alkyl groups

-

The positioning of halogen substituents affects the electronic distribution within the aromatic ring, influencing reactivity patterns

-

The combination of chlorine and fluorine atoms creates a unique electronic environment that can be exploited in chemical synthesis

-

The three-dimensional arrangement of substituents impacts the compound's ability to interact with biological targets in research applications

Current Research Directions

Research involving 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene and related halogenated benzenes spans several domains of chemistry and chemical biology.

Synthetic Methodology Development

Recent advances in synthetic organic chemistry have explored new methodologies for introducing fluorinated groups into aromatic systems. Hydrofluoromethylation of alkenes represents one such approach that could potentially be applied to the synthesis or derivatization of compounds like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene .

The development of selective fluorination and chlorination protocols continues to expand the synthetic accessibility of complex halogenated aromatics, facilitating their use in various applications .

Medicinal Chemistry Applications

Halogenated benzenes serve as important scaffolds in medicinal chemistry due to their unique electronic properties and metabolic characteristics. Compounds featuring difluorobenzene rings have demonstrated potential as neuronal nitric oxide synthase inhibitors, suggesting possible applications in neurodegenerative disease research .

The strategic incorporation of halogens, particularly fluorine, can dramatically alter a compound's pharmacokinetic profile, enhancing bioavailability and metabolic stability—properties that make halogenated benzenes valuable starting points for drug discovery efforts .

Future Perspectives and Challenges

Expanding Synthetic Accessibility

Despite the utility of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene in research applications, challenges remain in developing efficient, scalable synthetic routes. Future research could focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume